Silicon dioxide - 92283-58-4

Silicon dioxide

Catalog Number: EVT-3568999
CAS Number: 92283-58-4
Molecular Formula: O2Si
SiO2
Molecular Weight: 60.084 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Silica is another name for the chemical compound composed of silicon and oxygen with the chemical formula SiO2, or silicon dioxide. There are many forms of silica. All silica forms are identical in chemical composition, but have different atom arrangements. Silica compounds can be divided into two groups, crystalline (or c-silica) and amorphous silica (a-silica or non-crystalline silica). c-Silica compounds have structures with repeating patterns of silicon and oxygen. a-Silica chemical structures are more randomly linked when compared to c-silica. All forms of silica are odorless solids composed of silicon and oxygen atoms. Silica particles become suspended in air and form non-explosive dusts. Silica may combine with other metallic elements and oxides to form silicates.
Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.]
Silicon dioxide is a silicon oxide made up of linear triatomic molecules in which a silicon atom is covalently bonded to two oxygens.
Silicon dioxide, or silica, is an oxide of silicon with the chemical formula SiO2. It is found in nature as agate, amethyst, chalcedony, cristobalite, flint, sand, QUARTZ, and tridymite as transparent and tasteless crystals. Inhalation of fine crystals is toxic to humans leading to respiratory toxicity. In powdered food products and pharmaceutical tablets, silicon dioxide is added as a flow agent to absorb water. Colloidal silica is also used as a wine, beer, and juice fining agent or stabilizer.
Silicon Dioxide is a natural product found in Equisetum arvense, Phyllostachys edulis, and other organisms with data available.
Silicon Dioxide is a natural compound of silicon and oxygen found mostly in sand, Silica has three main crystalline varieties: quartz, tridymite, and cristobalite. Fine particulate silica dust from quartz rock causes over a long-term progressive lung injury, silicosis. (NCI04)
Coesite is a mineral with formula of SiO2. The corresponding IMA (International Mineralogical Association) number is IMA1962 s.p.. The IMA symbol is Coe.
Cristobalite is a mineral with formula of SiO2. The IMA symbol is Crs.
See also: Meloxicam (active moiety of); Quartz (has subclass); Tridymite (has subclass) ... View More ...
Source

Silicon dioxide can be sourced from natural deposits such as quartzite and sandstone. Industrially, it is produced through various synthesis methods, including the sol-gel process, chemical vapor deposition, and thermal decomposition of silicates .

Classification

Silicon dioxide can be classified based on its structure:

  • Crystalline Silica: Found in forms like quartz and tridymite.
  • Amorphous Silica: Non-crystalline form used in various applications.
  • Colloidal Silica: A stable suspension of silica particles in liquid.
Synthesis Analysis

Methods

Several methods are employed to synthesize silicon dioxide:

  1. Sol-Gel Method: This involves hydrolysis and condensation of silicon alkoxides (e.g., tetraethyl orthosilicate) to form silica nanoparticles. The size and morphology can be controlled by adjusting reaction conditions such as pH and temperature .
  2. Chemical Vapor Deposition: A technique where gaseous precursors react to form a solid deposit on a substrate. It is widely used for producing thin films of silicon dioxide .
  3. Thermal Decomposition: Involves heating silicate compounds to high temperatures to produce silicon dioxide .

Technical Details

The sol-gel process allows for the production of silica with controlled porosity and surface characteristics. For instance, varying the concentration of surfactants can influence particle size from 58 nm to 684 nm, which affects their application in fields like chemical mechanical polishing .

Molecular Structure Analysis

Structure

Silicon dioxide has a tetrahedral molecular structure where each silicon atom is covalently bonded to four oxygen atoms. This arrangement leads to a three-dimensional network structure in crystalline forms like quartz.

Data

  • Molecular Weight: Approximately 60.08 g/mol.
  • Density: Varies with form; crystalline silica has a density around 2.65 g/cm³.
Chemical Reactions Analysis

Reactions

Silicon dioxide undergoes various chemical reactions:

  • Acid-Base Reactions: Reacts with strong bases to form silicates.
  • Hydrolysis: Involves the reaction of silicon alkoxides with water to produce silica gel or nanoparticles.

Technical Details

For example, during the sol-gel process:

Si OR 4+4H2OSiO2+4ROH\text{Si OR }_4+4\text{H}_2\text{O}\rightarrow \text{SiO}_2+4\text{ROH}

where RR represents an organic group from the alkoxide precursor .

Mechanism of Action

Process

The mechanism by which silicon dioxide interacts in various applications often involves its surface properties. In catalysis or adsorption processes, the high surface area and porosity facilitate interactions with other molecules.

Data

The specific surface area of mesoporous silicon dioxide can reach up to 587 m²/g, enhancing its effectiveness in applications such as drug delivery and catalysis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or colorless solid.
  • Melting Point: Approximately 1710 °C (3110 °F).
  • Solubility: Insoluble in water but soluble in strong bases.

Chemical Properties

  • Reactivity: Silicon dioxide is generally inert but can react under extreme conditions.
  • Stability: Highly stable under normal conditions; does not decompose easily.
Applications

Scientific Uses

Silicon dioxide has a wide range of applications across various fields:

  • Nanotechnology: Used for creating nanoparticles that serve as drug carriers or catalysts.
  • Electronics: Acts as an insulator in semiconductor devices.
  • Pharmaceuticals: Utilized in drug formulation for controlled release systems.
  • Environmental Science: Employed in water purification processes due to its adsorptive properties.
Synthesis & Fabrication Methodologies of Silicon Dioxide-Based Materials

Advanced Deposition Techniques for Thin-Film SiO₂ in Semiconductor Manufacturing

Silicon dioxide thin films serve as critical dielectric and insulating layers in semiconductor devices, with deposition precision directly impacting device performance. Three principal methodologies dominate industrial fabrication:

Chemical Vapor Deposition (CVD) utilizes gas-phase precursors (e.g., silane or tetraethyl orthosilicate/TEOS) that react on heated substrates to form SiO₂ layers. This technique delivers exceptional step coverage (uniformity over topographical features) at deposition rates exceeding 100 nm/min. However, byproducts like chlorine residues from dichlorosilane precursors can introduce impurities [2] [6]. A relatable analogy compares CVD to evenly drizzling chocolate syrup over a textured cookie surface before adding another layer [6].

Physical Vapor Deposition (PVD), primarily through sputtering, bombards a solid silica target with argon ions, ejecting SiO₂ molecules that deposit onto wafers. This method achieves >99.99% purity—crucial for conductive metal interconnects like copper—as no reactive byproducts contaminate the film. Its limitation lies in poorer conformity on high-aspect-ratio structures [6].

Atomic Layer Deposition (ALD) offers atomic-scale thickness control by sequentially pulsing precursors (e.g., SiCl₄ and H₂O). Each pulse forms a self-limiting monolayer, enabling pinch-off-free coverage even in deep trenches (>10:1 aspect ratios). Though slow (typically <1 nm/min), ALD is indispensable for DRAM capacitors and advanced gate oxides requiring sub-nanometer uniformity [6].

Table 1: Comparison of SiO₂ Thin-Film Deposition Techniques for Semiconductors

TechniquePrecursorsDeposition RateStep CoverageKey Applications
CVDSiH₄/O₂, TEOS/O₃50-200 nm/min0.8-0.95Intermetal dielectrics, STI
PVDSiO₂ target20-100 nm/min0.3-0.6Metal barrier layers
ALDSiCl₄/H₂O, aminosilanes0.5-2 nm/min>0.99High-k gate stacks, DRAM

Sol-Gel Synthesis Pathways for Amorphous Silica Nanoparticles

The sol-gel process enables precise, room-temperature fabrication of amorphous silica nanoparticles (NPs) through controlled hydrolysis and condensation of silicon alkoxides. The Stöber method, a benchmark sol-gel route, involves reacting tetraethyl orthosilicate (TEOS) in an ethanol/water/ammonia mixture. Ammonia catalyzes TEOS hydrolysis, forming silicic acid (Si(OH)₄), which condenses into SiO₂ nuclei. Subsequent growth occurs via monomer addition, where soluble silicic acid species deposit onto existing nuclei, yielding smooth, monodisperse spheres (80–200 nm) [3]. Key parameters influencing size and dispersity include:

  • Ammonia concentration: Higher NH₃ accelerates condensation, reducing final particle size.
  • Water/TEOS ratio: Excess H₂O promotes complete hydrolysis but may broaden size distribution.
  • Temperature: Reactions at 40–60°C enhance uniformity versus room temperature synthesis [3].

Alternative sol-gel pathways include:

  • Microemulsion templating: Uses water-in-oil droplets to confine NP growth, achieving sub-100 nm particles, but requires surfactants that complicate purification [3].
  • Biomimetic synthesis: Mimics biosilicification with peptides to direct NP assembly under physiological conditions, enabling drug delivery applications [7].

Engineered Nanoparticle Fabrication: Pyrogenic vs. Precipitated Silica Production

Synthetic amorphous silicas fall into two categories defined by distinct manufacturing processes:

Pyrogenic (fumed) silica is produced via flame pyrolysis. Vaporized silicon tetrachloride (SiCl₄) reacts with hydrogen/oxygen at >1,500°C:

\ce{SiCl4 + 2H2 + O2 -> SiO2 + 4HCl}  

This yields non-porous, chain-like aggregates (5–50 nm primary particles) with high purity (>99.8%) and specific surface areas of 90–400 m²/g. The extreme temperatures impart a densified surface ideal for rheology control in adhesives and silicone rubbers [4] [8].

Precipitated silica forms through wet neutralization of sodium silicate ("water glass") with mineral acids:

\ce{Na2SiO3 + H2SO4 -> SiO2 + Na2SO4 + H2O}  

Reaction conditions (pH, agitation, temperature) govern porosity and particle size (1–100 µm aggregates). Precipitated silica exhibits higher porosity and surface hydroxyls, making it suitable for reinforcing rubber tires (~1 million tons/year) and as a toothpaste abrasive [4] [8].

Table 3: Characteristics of Pyrogenic vs. Precipitated Silica

PropertyPyrogenic SilicaPrecipitated Silica
Primary particle size5–50 nm5–100 nm
Aggregate size150–300 nm1–40 µm
Specific surface area90–400 m²/g50–600 m²/g
PorosityNon-porousHighly porous
SiO₂ purity>99.8%>90%
Dominant applicationsRheology modifier, silicone rubberRubber reinforcement, toothpaste

MEMS-Specific SiO₂ Growth: Stress Modulation and Dimensional Control

In Micro-Electro-Mechanical Systems (MEMS), SiO₂ films serve as structural layers, sacrificial releases, and passivation coatings. Performance hinges on stress engineering and dimensional fidelity. Key growth methods include:

Thermal oxidation grows stoichiometric SiO₂ by exposing silicon to O₂ or H₂O at 800–1,200°C. Though high-quality, films exhibit compressive stress (200–300 MPa), causing substrate warpage. Stress scales with thickness and can be reduced by post-oxidation annealing in argon [2].

PECVD with TEOS precursors allows low-temperature (<400°C) deposition on prefabricated MEMS structures. Controlling plasma power and substrate bias adjusts film stress from -400 MPa (compressive) to +150 MPa (tensile). This tunability prevents buckling in suspended membranes [10].

Template-directed synthesis constructs mesoporous SiO₂ for nanofluidic MEMS. Lyotropic liquid crystals of hexadecyltrimethylammonium bromide (CTAB) template SiO₂ growth from TEOS, yielding ordered 2–4 nm pores with surface areas >500 m²/g. Sodium nitrate catalyzes hydrolysis under mild conditions (40°C, pH 7), enabling integration with photoresist layers [5].

Stress modulation strategies include:

  • Doping: Adding phosphorus (PSG) lowers stress and enhances etchability.
  • Multi-layering: Alternating tensile/compressive SiO₂ layers balances net stress.
  • Annealing: Heating to 700–900°C relieves stress through viscous flow.

Properties

CAS Number

92283-58-4

Product Name

Silicon dioxide

IUPAC Name

dioxosilane

Molecular Formula

O2Si
SiO2

Molecular Weight

60.084 g/mol

InChI

InChI=1S/O2Si/c1-3-2

InChI Key

VYPSYNLAJGMNEJ-UHFFFAOYSA-N

Solubility

Insoluble (NIOSH, 2024)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Canonical SMILES

O=[Si]=O

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